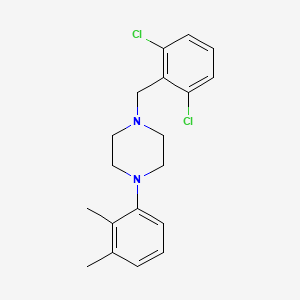![molecular formula C20H14N2O4 B5773969 2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)
2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as NBD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBD belongs to the class of isoquinoline derivatives and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of NBD is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. NBD has been shown to bind to DNA and disrupt the replication process, leading to cell death. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
NBD has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, making it a potential candidate for cancer and antiviral therapy. NBD has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using NBD in lab experiments include its unique properties, including its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. NBD is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. The limitations of using NBD in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for the study of NBD. One potential application is the development of NBD-based fluorescent probes for detecting DNA and RNA. Another potential application is the use of NBD as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of NBD and its potential applications in scientific research. Additionally, the development of new synthesis methods and purification techniques could lead to the production of NBD in larger quantities, making it more accessible to researchers.
合成方法
NBD can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Friedel-Crafts reaction. The most commonly used method for synthesizing NBD is the Pictet-Spengler reaction, which involves the condensation of 2-nitrobenzaldehyde and 2-ethylphenylamine in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure NBD.
科学研究应用
NBD has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. NBD has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.
属性
IUPAC Name |
2-(2-ethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-12-6-3-4-9-16(12)21-19(23)14-8-5-7-13-17(22(25)26)11-10-15(18(13)14)20(21)24/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHRLGJCNAWWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)


![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)

![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)
![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
